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Introduction
Carbonic anhydrase V (CA V) is a crucial mitochondrial metalloenzyme that plays a pivotal role

in intermediary metabolism. Encoded by the CA5A gene, this enzyme catalyzes the reversible

hydration of carbon dioxide to bicarbonate and a proton.[1] This seemingly simple reaction is

fundamental for providing the necessary bicarbonate substrate to several mitochondrial

carboxylases, thereby influencing critical metabolic pathways including the urea cycle,

gluconeogenesis, and de novo lipogenesis.[2][3][4] Dysregulation or deficiency of CA V can

lead to severe, life-threatening metabolic derangements, highlighting its importance in cellular

homeostasis and its potential as a therapeutic target. This guide provides a comprehensive

overview of the role of CA V in disease pathophysiology, supported by quantitative data,

detailed experimental protocols, and visual representations of key pathways and workflows.

Core Function and Localization
Carbonic anhydrase V is localized within the mitochondrial matrix.[1] This strategic positioning

is critical as the inner mitochondrial membrane is largely impermeable to bicarbonate. CA V

ensures a localized supply of bicarbonate for key enzymatic reactions within the mitochondria.

The primary function of CA V is to provide bicarbonate to four essential mitochondrial enzymes:

Carbamoyl Phosphate Synthetase I (CPS1): The initial and rate-limiting step of the urea

cycle, which detoxifies ammonia.[5]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 16 Tech Support

https://www.benchchem.com/product/b15577908?utm_src=pdf-interest
https://static.abclonal.com/datasheet/RP01791.pdf
https://www.researchgate.net/publication/319086509_Understanding_the_Role_and_Mechanism_of_Carbonic_Anhydrase_V_in_Obesity_and_its_Therapeutic_Implications
https://www.researchgate.net/publication/396717474_Carbonic_anhydrase_VA_deficiency_due_to_a_novel_CA5A_variant
https://pubmed.ncbi.nlm.nih.gov/6430190/
https://static.abclonal.com/datasheet/RP01791.pdf
https://metabolomics.creative-proteomics.com/urea-cycle-metabolism-analysis.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15577908?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Pyruvate Carboxylase (PC): A key enzyme in gluconeogenesis and anaplerosis, replenishing

oxaloacetate in the Krebs cycle.

Propionyl-CoA Carboxylase (PCC): Involved in the catabolism of odd-chain fatty acids and

certain amino acids.

3-Methylcrotonyl-CoA Carboxylase (3-MCC): Essential for the breakdown of the amino acid

leucine.

Mutations in the CA5A gene that lead to absent or impaired CA V function result in reduced

bicarbonate availability for these enzymes, leading to a cascade of metabolic disturbances.[1]

Data Presentation
Biochemical Profile in Carbonic Anhydrase VA
Deficiency
Carbonic Anhydrase VA (CA-VA) deficiency is a rare, autosomal recessive inborn error of

metabolism that typically presents in the neonatal period or early infancy with

hyperammonemic encephalopathy.[6] The clinical presentation can mimic urea cycle disorders,

making accurate diagnosis crucial.[6] Below is a summary of typical biochemical findings in

patients with CA-VA deficiency during acute metabolic crises, compiled from published case

reports.
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Parameter Finding Reference Range Source

Plasma Ammonia Significantly Elevated 15-55 µmol/L [7]

Case 1: 361 µmol/L [7]

Case 2: 553 µmol/L

Case 3: >150 µmol/L

(recurrent)
[8]

Blood pH Acidosis 7.35-7.45

Case 2: 7.21

Serum Bicarbonate

(HCO₃⁻)
Decreased 22-29 mmol/L

Case 2: 9 mmol/L

Plasma Lactate Elevated 0.5-2.2 mmol/L [6]

Case 2: 14 mmol/L

Case 3: 10 mmol/L

(persistently high-

normal)

[6]

Blood Glucose
Hypoglycemia may be

present
70-100 mg/dL [9]

Case 2: 2.3 mmol/L

Urine Ketones Present (Ketonuria) Negative [6][9]

Plasma Amino Acids

Glutamine Elevated 451-1113 µmol/L

Alanine Elevated 114-380 µmol/L

Citrulline Low to Normal [6]

Arginine Low [7]
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Note: Reference ranges can vary between laboratories.

CA5A Gene Expression in Human Tissues
While it is widely reported that CA5A is most highly expressed in the liver, comprehensive

quantitative data across a wide range of human tissues is not readily available in the provided

search results. The Genotype-Tissue Expression (GTEx) project provides a valuable resource

for such information, and analysis of this data would be required for a complete quantitative

table.[10][11] Qualitatively, the expression pattern of CA5A is more restricted compared to its

isoform, CA5B, which shows a broader tissue distribution.[12]

Enzyme Kinetics and Inhibition
Specific Michaelis-Menten constants (Km) and maximum velocity (Vmax) for human Carbonic

Anhydrase V were not explicitly found in the provided search results. These values are crucial

for understanding the enzyme's catalytic efficiency and its interaction with substrates. Similarly,

while numerous inhibitors of the carbonic anhydrase family exist, specific inhibition constants

(Ki) for CA V were not detailed in the search results. For context, general Km and Vmax values

for carbonic anhydrases can vary widely depending on the isoform and the substrate.[13] The

Ki values for various inhibitors against different CA isoforms can range from nanomolar to

micromolar concentrations.[14][15]

Role in Disease Pathophysiology
Carbonic Anhydrase VA Deficiency
The primary disease directly linked to CA V is CA-VA deficiency. The pathophysiology stems

from the inability to supply bicarbonate to the aforementioned mitochondrial enzymes.[9]

Hyperammonemia: Impaired CPS1 activity in the urea cycle leads to the accumulation of

ammonia, a potent neurotoxin, resulting in hyperammonemic encephalopathy.[6]

Metabolic Acidosis and Lactic Acidosis: Reduced pyruvate carboxylase function impairs

gluconeogenesis and the entry of pyruvate into the Krebs cycle, leading to the accumulation

of lactate and metabolic acidosis.[9]

Ketonuria: Disruption of normal metabolic pathways can lead to the overproduction of ketone

bodies.[9]
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Neurological Disorders
CA V is expressed in both neurons and glial cells.[16] Its role in the brain is still under

investigation, but it is thought to be involved in regulating mitochondrial calcium levels and

providing bicarbonate for neurotransmitter synthesis.[16] Silencing of CA V has been shown to

protect against high-glucose-induced cell death and reactive oxygen species (ROS) production

in cerebral pericytes, suggesting a potential role in cerebrovascular pathology.[16]

Obesity and Metabolic Syndrome
CA V is associated with glucose homeostasis and is considered a promising therapeutic target

for obesity and type 2 diabetes.[2] It plays a role in de novo lipogenesis by supplying

bicarbonate to acetyl-CoA carboxylase, a key enzyme in fatty acid synthesis.[2][4][17] Inhibition

of CA V has been shown to reduce lipogenesis.[2]

Experimental Protocols
Carbonic Anhydrase Activity Assay (p-Nitrophenyl
Acetate Method)
This colorimetric assay measures the esterase activity of carbonic anhydrase.

Principle: Carbonic anhydrase can hydrolyze p-nitrophenyl acetate (pNPA) to p-nitrophenol,

which is a yellow-colored compound that can be quantified spectrophotometrically at 405 nm.

[18]

Materials:

p-Nitrophenyl acetate (substrate)

Acetonitrile (for dissolving pNPA)

Tris buffer (e.g., 50 mM, pH 7.4)

Purified CA V or tissue/cell lysate

96-well microplate
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Microplate reader

Procedure:

Substrate Preparation: Prepare a stock solution of pNPA in acetonitrile.

Reaction Setup: In a 96-well plate, add the following to each well:

Tris buffer

Sample containing CA V (e.g., purified enzyme, mitochondrial fraction, or cell lysate)

Initiate Reaction: Add the pNPA solution to each well to start the reaction.

Measurement: Immediately place the plate in a microplate reader and measure the change

in absorbance at 405 nm over time (kinetic mode) at a constant temperature (e.g., 25°C).[18]

Calculation: The rate of p-nitrophenol production is proportional to the CA activity. The

activity can be calculated using the Beer-Lambert law, with the molar extinction coefficient of

p-nitrophenol.

Measurement of Mitochondrial Respiration using
Seahorse XF Analyzer
This protocol outlines the measurement of oxygen consumption rate (OCR) in isolated

mitochondria to assess the impact of CA V activity or inhibition on mitochondrial function.

Principle: The Seahorse XF Analyzer measures real-time oxygen consumption rate (OCR) and

extracellular acidification rate (ECAR) of live cells or isolated mitochondria. By sequentially

injecting different metabolic inhibitors, a profile of mitochondrial respiration can be generated.

[19]

Materials:

Isolated mitochondria

Seahorse XF Calibrant
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Seahorse XF Assay Medium (e.g., MAS - Mitochondrial Assay Solution)

Substrates for respiration (e.g., pyruvate, malate, succinate)

ADP

Mitochondrial inhibitors:

Oligomycin (ATP synthase inhibitor)

FCCP (uncoupling agent)

Rotenone/Antimycin A (Complex I and III inhibitors)

Seahorse XF96 or similar analyzer

Procedure:

Hydrate Sensor Cartridge: A day prior to the assay, hydrate the Seahorse XF sensor

cartridge with Seahorse XF Calibrant in a non-CO₂ incubator at 37°C overnight.[20]

Prepare Cell Plate:

Adhere isolated mitochondria to the bottom of a Seahorse XF cell culture microplate by

centrifugation.

Add pre-warmed assay medium containing substrates (e.g., pyruvate and malate for

Complex I-driven respiration) to each well.[20]

Prepare Inhibitor Plate: Load the injection ports of the sensor cartridge with oligomycin,

FCCP, and rotenone/antimycin A at the desired final concentrations.

Calibrate and Run Assay:

Calibrate the sensor cartridge in the Seahorse XF analyzer.

Replace the calibration plate with the cell plate containing the mitochondria and start the

assay.
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The instrument will measure the basal OCR, then sequentially inject the inhibitors and

measure the corresponding changes in OCR.[19][20]

Data Analysis: The software calculates key parameters of mitochondrial function, such as

basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen

consumption.

Immunohistochemistry for CA V Localization
This protocol describes the detection and localization of CA V protein in paraffin-embedded

tissue sections.

Principle: An antibody specific to CA V is used to bind to the antigen in the tissue. A secondary

antibody conjugated to an enzyme or fluorophore then binds to the primary antibody, allowing

for visualization.

Materials:

Paraffin-embedded tissue sections on slides

Xylene and ethanol series for deparaffinization and rehydration

Antigen retrieval solution (e.g., citrate buffer, pH 6.0)

Blocking solution (e.g., 5% normal goat serum in PBS)

Primary antibody against CA V

Biotinylated secondary antibody

Streptavidin-HRP conjugate

DAB substrate-chromogen system

Hematoxylin counterstain

Mounting medium

Procedure:
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Deparaffinization and Rehydration: Immerse slides in xylene, followed by a graded series of

ethanol (100%, 95%, 70%) and finally water.

Antigen Retrieval: Perform heat-induced epitope retrieval by incubating the slides in antigen

retrieval solution in a steamer or water bath.

Blocking: Block endogenous peroxidase activity with a hydrogen peroxide solution. Then,

block non-specific antibody binding with the blocking solution.

Primary Antibody Incubation: Incubate the slides with the primary antibody against CA V at

the optimal dilution overnight at 4°C.

Secondary Antibody and Detection:

Incubate with the biotinylated secondary antibody.

Incubate with streptavidin-HRP.

Develop the signal with the DAB substrate, which will produce a brown precipitate at the

site of the antigen.

Counterstaining and Mounting: Lightly counterstain the nuclei with hematoxylin. Dehydrate

the slides through an ethanol series and xylene, and then mount with a permanent mounting

medium.

Microscopy: Examine the slides under a light microscope to visualize the localization of CA

V.

Signaling Pathways and Experimental Workflows
Signaling Pathway of CA V in Mitochondrial Metabolism
The following diagram illustrates the central role of Carbonic Anhydrase V in providing

bicarbonate to key mitochondrial enzymes.
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Role of CA V in Mitochondrial Bicarbonate Supply

Experimental Workflow for Diagnosing CA-VA Deficiency
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This diagram outlines a typical workflow for the diagnosis of Carbonic Anhydrase VA deficiency,

starting from clinical suspicion.

Clinical Suspicion:
Neonate/Infant with

Hyperammonemic Encephalopathy

Initial Lab Tests:
- Plasma Ammonia

- Blood Gas (Acidosis)
- Plasma Lactate
- Urine Ketones

Differential Diagnosis:
- Urea Cycle Disorders

- Organic Acidemias

Plasma Amino Acid Analysis:
- ↑ Glutamine

- ↑ Alanine
- ↓ or Normal Citrulline

Molecular Genetic Testing:
Sequencing of CA5A gene

Urine Organic Acid Analysis:
- Elevated carboxylase substrates

Suspicion of
metabolic disorder

Suspicion of
metabolic disorder

Confirmed Diagnosis:
Carbonic Anhydrase VA Deficiency
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Click to download full resolution via product page

Diagnostic Workflow for CA-VA Deficiency

Experimental Workflow: Seahorse XF Mito Stress Test
This diagram illustrates the key steps and injections in a Seahorse XF Cell Mito Stress Test to

assess mitochondrial respiration.
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Start: Basal Respiration
(OCR Measurement)

Injection 1: Oligomycin
(ATP Synthase Inhibitor)

Measure ATP-linked Respiration
and Proton Leak

Injection 2: FCCP
(Uncoupling Agent)

Measure Maximal Respiration
and Spare Respiratory Capacity

Injection 3: Rotenone/Antimycin A
(Complex I & III Inhibitors)

Measure Non-Mitochondrial
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End of Assay
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Seahorse XF Mito Stress Test Workflow
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Conclusion
Carbonic anhydrase V is a vital mitochondrial enzyme with a well-defined role in intermediary

metabolism. Its deficiency leads to a distinct and severe metabolic phenotype, emphasizing its

importance in cellular function. Further research into the nuanced roles of CA V in other

pathologies, such as neurological disorders and obesity, may unveil novel therapeutic avenues.

The experimental protocols and workflows detailed in this guide provide a robust framework for

researchers to investigate the function and dysfunction of CA V, paving the way for a deeper

understanding of its role in human health and disease. The development of specific inhibitors

for CA V could hold promise for the treatment of metabolic syndrome, although further

investigation is warranted.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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